molecular formula C5H10N2O2 B8746953 N-Nitropiperidine CAS No. 7119-94-0

N-Nitropiperidine

Cat. No.: B8746953
CAS No.: 7119-94-0
M. Wt: 130.15 g/mol
InChI Key: PFHGNIMWELIXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitropiperidine (CAS 7119-94-0) is a nitrated amine compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It is characterized by a density of 1.16 g/cm³ and a boiling point of 271.7°C at 760 mmHg . This compound is primarily used in research and development contexts. As a nitro-containing piperidine, it serves as a valuable building block and intermediate in organic synthesis for the preparation of more complex molecules. Researchers utilize this compound in the development of pharmacological tools and in the study of chemical reaction mechanisms. It is also of interest in materials science for the creation of novel compounds with specific properties. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7119-94-0

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

1-nitropiperidine

InChI

InChI=1S/C5H10N2O2/c8-7(9)6-4-2-1-3-5-6/h1-5H2

InChI Key

PFHGNIMWELIXGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)[N+](=O)[O-]

Origin of Product

United States

Nitration with Nitric Acid and Acetic Anhydride:

In the presence of acetic anhydride, nitric acid is thought to form acetyl nitrate, a more potent nitrating agent. The reaction likely proceeds via the following steps:

Formation of Acetyl Nitrate: HNO₃ + (CH₃CO)₂O → CH₃COONO₂ + CH₃COOH

Electrophilic Attack: The lone pair of electrons on the piperidine (B6355638) nitrogen attacks the electrophilic nitrogen of acetyl nitrate.

Proton Transfer: A subsequent proton transfer step results in the formation of N-nitropiperidine and acetic acid.

The ease of nitration for secondary amines has been found to be inversely related to their basicity. researchgate.net

Nitration with Dinitrogen Tetroxide N₂o₄ :

The reaction of piperidine (B6355638) with gaseous dinitrogen tetroxide in an aqueous alkaline solution is complex and can yield both N-nitropiperidine and N-nitrosopiperidine. rsc.org The proposed mechanism involves two isomers of N₂O₄:

Symmetrical O₂N-NO₂: This more stable isomer is believed to react with piperidine to form this compound, potentially through a four-center transition state. rsc.org

Unsymmetrical ON-ONO₂: This less stable isomer is thought to be responsible for the formation of N-nitrosopiperidine. rsc.org

The reaction is rapid, and the yields of the nitro and nitroso products depend on the initial concentrations of piperidine and dinitrogen tetroxide. rsc.org

Interactive Data Table: Products from the Reaction of Piperidine with N₂O₄

Reactant ConcentrationProductYield
Excess PiperidineN-Nitrosopiperidine~50%
High Piperidine ConcentrationThis compoundIncreases with concentration

Factors Influencing Formation:

Acidity/Basicity of the Medium: The pH of the reaction medium can significantly influence the rate and outcome of the nitration reaction.

Nature of the Nitrating Agent: The choice of nitrating agent determines the reactivity and the potential for side reactions.

Temperature: As with most chemical reactions, temperature can affect the rate of this compound formation.

Presence of Catalysts: Certain catalysts can influence the ease of nitration. For less basic secondary amines, a chloride catalyst may be necessary to achieve effective nitration with nitric acid and acetic anhydride. researchgate.net

Side Reactions and Byproducts:

During the synthesis of this compound, several side reactions can occur, leading to the formation of byproducts. These can include:

N-Nitrosation: As seen with N₂O₄, the formation of N-nitrosopiperidine is a common side reaction. This can also occur with other nitrating agents if nitrous acid is present as an impurity or is generated in situ.

Acetylation: When using acetic anhydride, acetylation of the piperidine nitrogen can occur as a competing reaction. researchgate.net

Ring Opening/Degradation: Under harsh reaction conditions, the piperidine ring may undergo cleavage.

A thorough understanding of these formation pathways and the influence of various precursors and reaction conditions is essential for the controlled synthesis of this compound and for assessing its potential formation in various chemical environments.

Chemical Reactivity and Transformation Mechanisms of N Nitropiperidine

Thermal Decomposition Pathways of N-Nitropiperidine

Influence of Temperature on Decomposition Products

Thermal decomposition of nitramines, including this compound, has been extensively studied. For this compound (NPIP), the corresponding nitrosamine (B1359907), N-nitrosopiperidine (NNO), is a major, and often the only, condensed-phase product observed during thermolysis in dilute solution researchgate.netscispace.com.

The thermal decomposition of this compound typically proceeds through the homolytic scission of the N-NO2 bond cdnsciencepub.comdtic.milacs.org. This initial bond cleavage generates an aminyl radical (piperidinyl radical) and a nitrogen dioxide (NO2) radical. The subsequent reactions of these radicals lead to the observed products. The susceptibility to decomposition for N-NO2 bonds is generally higher than for C-(NO2)2 or C-(NF2)2 bonds acs.org.

Studies on the thermal decomposition of various nitramines, including this compound, have shown that the decomposition rate can be influenced by the structure of the nitramine. For instance, cyclic mononitramines like this compound decompose more slowly than dinitramines scispace.com.

Table 1: Observed Condensed-Phase Products from Thermal Decomposition of Nitramines

Nitramine TypeExample CompoundMajor Condensed-Phase ProductReference
Cyclic MononitramineThis compound (NPIP)N-Nitrosopiperidine (NNO) researchgate.netscispace.com
Acyclic MononitramineDimethylnitramine (DMN)N-Nitrosodimethylamine researchgate.netscispace.com
Cyclic DinitramineDinitropiperazine (pDNP)Corresponding nitrosamine scispace.com

Photochemical Transformations of this compound

This compound undergoes photochemical transformations, particularly under UV irradiation, leading to the generation of various radical species and subsequent products. Photolysis of nitramines can occur through homolytic scission of the N-N bond cdnsciencepub.comacs.org.

Photolysis Mechanisms and Quantum Yields

Photolysis of this compound under neutral conditions generates the piperidinyl radical rsc.org. Under acidic conditions, the piperidinylium radical is formed rsc.org. These radicals can then undergo addition reactions with suitable substrates, such as cyclohexene (B86901) rsc.org.

The quantum yields for the disappearance of nitramines during photolysis indicate that the process can follow short chain reactions, both in neutral and acidic environments cdnsciencepub.com. In neutral methanol (B129727) solution, the quantum yield for this compound (NNP) disappearance was approximately 5, while in acidic methanol, it increased to 7-8, suggesting a chain reaction involving the hydroxymethyl radical enviro.wiki. A decrease in quantum yield at higher acid concentrations (e.g., >2 N H2SO4) is attributed to a reduced reactivity of aminium radicals in a highly acidic environment cdnsciencepub.com.

Table 2: Quantum Yields of this compound Photolysis

ConditionQuantum Yield (Φ)ImplicationReference
Neutral Methanol~5Chain reaction enviro.wiki
Acidic Methanol7-8Chain reaction enviro.wiki
>2 N H2SO4DecreasedReduced reactivity cdnsciencepub.com

Environmental Photodegradation Pathways

N-nitramines, including this compound, can be formed as minor products during the OH-initiated atmospheric photo-oxidation of piperidine (B6355638) nih.govacs.org. While nitrosamines are generally short-lived in outdoor air due to facile degradation by sunlight photolysis, nitramines are considered less photolabile and may accumulate in the atmosphere ccsnorway.com.

Photolysis of this compound can lead to the formation of nitrogen dioxide (NO2) and aminyl radicals cdnsciencepub.com. In dilute acidic solutions, these aminyl radicals can be protonated to form aminium radicals, which tend to add to π-bonds rather than abstract hydrogen cdnsciencepub.com. However, photolysis in acidic conditions under an inert gas can yield complex mixtures of addition products, limiting its synthetic utility cdnsciencepub.com.

Environmental photodegradation pathways are crucial for understanding the fate of this compound in natural systems. The presence of dissolved organic carbon (DOC) can slow down photolysis rates due to light screening effects researchgate.net.

Acid-Catalyzed and Base-Catalyzed Reactions of this compound

The reactivity of this compound can be influenced by acidic and basic conditions. In the context of its formation, this compound can be formed from piperidine and dinitrogen tetraoxide (N2O4) in aqueous alkaline solutions rsc.orgrsc.orgcapes.gov.br. The more stable symmetrical O2N–NO2 isomer of N2O4 is considered to form this compound, possibly via a four-center transition state rsc.org.

While the provided information primarily discusses the formation of this compound under specific conditions involving N2O4, it also highlights the general influence of pH on related compounds. For instance, the photolysis of N-nitrosodimethylamine (NDMA) shows a constant quantum yield over a range of acidity (pH 2-8), but it drops significantly in alkaline conditions (pH 8-9 and above) acs.org. This suggests that pH can play a role in the stability and reactivity of N-nitro compounds, although specific detailed mechanisms for acid- or base-catalyzed reactions of this compound beyond its formation are not extensively detailed in the provided snippets.

In synthetic contexts, 3-nitropiperidine-4-ol can be converted to alkene compounds in the presence of a catalytic base like triethylamine (B128534) (Et3N) or quinidine (B1679956) google.com. This indicates that base catalysis can be employed in transformations involving nitropiperidine derivatives.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of this compound transformations are crucial for understanding the rates and favorability of its reactions.

Regarding kinetics, the thermal decomposition of this compound has been studied, and its rate constants and activation parameters have been determined in dilute solutions over a temperature range of 200-300°C researchgate.netscispace.com. The thermolysis was found to be first-order scispace.com.

For example, the activation energy for the decomposition of nitramines falls within a range comparable to the N-NO2 bond energy acs.org. This suggests that the initial N-NO2 bond homolysis is a rate-determining step in thermal decomposition.

Table 3: Activation Parameters for Thermal Decomposition of this compound

ParameterValue (this compound)Reference
Activation Energy (kcal/mole)~42.1 (estimated from N-NO2 bond cleavage) researchgate.net researchgate.net

In photochemical reactions, quantum yields are kinetic parameters that describe the efficiency of a photochemical process cdnsciencepub.comacs.org. As mentioned, the quantum yield for this compound disappearance in neutral methanol was about 5, and in acidic methanol, it was 7-8, indicating chain reactions enviro.wiki.

Thermodynamics dictates whether a reaction is favorable (i.e., if there is a decrease in free energy, ΔG < 0) utah.edu. While specific thermodynamic values (e.g., ΔG, ΔH, ΔS) for this compound transformations are not explicitly provided in the search results, the concept of thermodynamic favorability is implicitly linked to observed product distributions and reaction pathways. For instance, the formation of N-nitrosopiperidine as a major product during thermal decomposition suggests that this pathway is thermodynamically favored under those conditions researchgate.netscispace.com. The stability of the N-NO2 bond compared to other bonds (e.g., C-(NO2)2) also relates to the thermodynamic stability of the compound and its susceptibility to decomposition acs.org.

Compound Names and PubChem CIDs

Spectroscopic and Structural Characterization of N Nitropiperidine

Advanced Vibrational Spectroscopy of N-Nitropiperidine (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides unique fingerprints of molecular structure by probing the vibrational modes of chemical bonds. For this compound, these methods are instrumental in identifying characteristic functional groups and understanding their bonding environment.

Infrared Spectroscopy: Infrared spectroscopy detects molecular vibrations that result in a change in the dipole moment of the molecule. The presence of the nitro (-NO₂) group and the piperidine (B6355638) ring in this compound gives rise to specific absorption bands. While direct, detailed IR spectral data for this compound in public search results are limited, it has been reported that this compound has been characterized by IR spectroscopy. General nitramine compounds, such as N-nitromorpholine, exhibit characteristic strong asymmetric and symmetric stretching vibrations for the nitro group. Typically, the asymmetric stretching vibration of the nitro group (νas(NO₂)) is expected in the region of 1550–1650 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) is found around 1250–1350 cm⁻¹. Additionally, the piperidine ring would show C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-N stretching vibrations (around 1000-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in molecular polarizability. This technique is particularly useful for symmetric vibrations and non-polar bonds. For nitramines, the nitro group's vibrations are prominent in Raman spectra. Studies on nitro-based explosives like RDX (Hexahydro-1,3,5-trinitro-s-triazine), which also contain nitro groups attached to nitrogen, show characteristic symmetric NO₂ stretching vibrations around 1360 cm⁻¹. While specific Raman data for this compound is not explicitly detailed in the provided search results, the presence of these strong NO₂ vibrations would be expected. Raman spectroscopy can also provide information about the skeletal vibrations of the piperidine ring and its conformational state.

Nuclear Magnetic Resonance Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N. This compound has been characterized by NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the protons on the piperidine ring, influenced by their proximity to the electronegative nitrogen and nitro groups. The protons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and resonate at higher chemical shifts compared to other methylene (B1212753) protons on the ring. While specific ¹H NMR data for this compound is not readily available in the search results, analogous nitramines like N-nitromorpholine and N-nitrodibutylamine show characteristic proton signals. For instance, N-nitromorpholine exhibits a singlet at δ=3.83 ppm, and N-nitrodibutylamine shows a triplet at δ=3.72 ppm for protons adjacent to the nitrogen. The complex spin-spin coupling patterns within the piperidine ring would provide further details on the connectivity and relative positions of the protons.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the piperidine ring of this compound would be influenced by the adjacent nitrogen and nitro groups. Carbons directly bonded to the nitrogen (α-carbons) would be more deshielded. For N-nitromorpholine, ¹³C NMR signals are observed at δ=65.5 and 49.0 ppm, while for N-nitrodibutylamine, signals are seen at δ=51.9, 28.9, 20.3, and 13.9 ppm. These values provide a general range for carbon atoms in nitramines. The symmetry of the piperidine ring and the nitro group's influence would lead to distinct carbon signals.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly informative for compounds containing nitrogen, such as nitramines. It can provide direct insights into the electronic environment of the nitrogen atoms. Studies on other cyclic and acyclic nitramines, including this compound, have utilized ¹⁵N NMR spectroscopy in conjunction with theoretical calculations to gain insight into molecular structure. The chemical shift of the nitramine nitrogen would be characteristic and distinct from other nitrogen functionalities.

Mass Spectrometry Techniques for this compound Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ionized molecules. This compound has been characterized by mass spectral analysis.

Upon electron ionization (EI) or electrospray ionization (ESI), this compound ([M+H]⁺) would undergo characteristic fragmentation. While direct fragmentation data for this compound is not explicitly detailed in the provided snippets, insights can be drawn from related nitramines and nitrogen-containing compounds. For instance, other nitramines with a six-membered ring structure have shown an initial loss of a geminal substituent, followed by the loss of a nitramine nitro group (NO₂). The nitro group can be lost as NO₂ radical (46 Da) or NO radical (30 Da). The molecular ion for this compound (C₅H₁₀N₂O₂) would be at m/z 146. Common fragmentation pathways for nitramines often involve the cleavage of the N-NO₂ bond. For example, N-nitromorpholine shows an ESI-MS peak at m/z [(M+H)⁺]=133.01, and N-nitrodibutylamine at m/z [(M+H)⁺]=175.97. The piperidine ring itself can undergo characteristic cleavages, such as alpha-cleavage relative to the nitrogen, leading to fragments that retain parts of the ring structure.

Expected Fragmentation Patterns:

Loss of NO₂ radical (46 Da): A common fragmentation for nitramines, leading to a radical cation.

Loss of NO radical (30 Da): Observed in some nitrogen-containing compounds, though more characteristic of nitrosamines.

Ring fragmentation: Cleavage of the piperidine ring, often initiated by the charge on the nitrogen, leading to smaller cyclic or acyclic fragments.

X-ray Crystallography of this compound and its Crystalline Forms

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds, including bond lengths, bond angles, and intermolecular interactions. It has been reported that this compound has been characterized by X-ray diffraction.

While specific crystallographic parameters (e.g., space group, unit cell dimensions) for this compound were not found in the immediate search results, the technique would reveal the solid-state conformation of the piperidine ring and the orientation of the nitro group relative to the ring. For piperidine derivatives, the chair conformation is typically the most stable, and the X-ray structure would confirm this, along with any distortions induced by the N-nitro group. X-ray analysis also provides insights into the packing of molecules in the crystal lattice and the presence of any intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Conformational Analysis of this compound via Spectroscopic Methods

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, and their relative stabilities. Spectroscopic methods, particularly NMR, IR, and Raman, are crucial for experimentally determining these conformations.

The piperidine ring itself typically exists predominantly in a chair conformation, similar to cyclohexane, with interconversion between two chair forms. The substitution of a hydrogen atom on the nitrogen with a nitro group (-NO₂) in this compound introduces an additional conformational consideration: the orientation of the nitro group relative to the piperidine ring.

Spectroscopic techniques can provide insights into these conformational preferences:

NMR Spectroscopy: Differences in chemical shifts and coupling constants can distinguish between conformers and provide information about their populations in solution. For example, the chemical shifts of protons on the piperidine ring would be sensitive to the axial or equatorial orientation of the nitro group.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of certain bonds can be sensitive to the molecular conformation. Low-temperature Raman spectroscopy, for instance, can be used to trap and identify different conformers. Changes in the vibrational modes of the nitro group or the piperidine ring could indicate specific conformational preferences.

X-ray Crystallography: As an experimental method for solid-state structure, X-ray crystallography directly reveals the preferred conformation of the molecule in the crystalline state. This provides a benchmark for theoretical calculations of conformational energies.

The conformational landscape of this compound would involve the chair-chair interconversion of the piperidine ring and the rotational isomerism around the N-NO₂ bond. The steric and electronic interactions of the nitro group with the rest of the ring would dictate the most stable conformers.

Theoretical and Computational Chemistry of N Nitropiperidine

Quantum Chemical Calculations of N-Nitropiperidine Electronic Structure

Quantum chemical calculations are fundamental for understanding the electronic structure of molecules like this compound, providing insights into their stability, charge distribution, and potential reaction sites. These methods aim to solve the electronic Schrödinger equation, offering predictions for electron densities, energies, and molecular geometries. wikipedia.org

Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that scales efficiently for larger systems, making it suitable for studying the reactivity of this compound and related nitramines. nih.gov DFT studies on nitramine derivatives, including this compound, have explored their quantum chemical and spectral properties. For instance, investigations into isomeric dinitro derivatives of related tetraazatricyclo structures using the B3LYP/6-311++G(d,p) level of theory have revealed insights into their energies and electronic characteristics. earthlinepublishers.com These studies often analyze the lowest unoccupied molecular orbital (LUMO) maps to identify potential sites for nucleophilic attack, indicating where an electron pair is likely to interact. earthlinepublishers.com

DFT calculations have also been employed to analyze the thermal decomposition pathways of nitramines, including this compound. earthlinepublishers.comenviro.wikiuri.eduuri.eduregulations.gov Such studies are crucial for predicting the stability and decomposition mechanisms of these compounds. The strength of the N-N bond, the pyramidality of the nitrogen atom, and the energy gap between frontier orbitals are often correlated with the thermochemical stability of nitramines in homolytic reactions. researchgate.net

Ab Initio Methods and Post-Hartree-Fock Calculations

Ab initio methods, meaning "from first principles," are a class of computational chemistry techniques that rely solely on physical constants and the number and positions of electrons in a system, without empirical parameters. wikipedia.org Hartree-Fock (HF) is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant, though it neglects electron correlation effects. wikipedia.orgcatalysis.blog Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, build upon HF calculations by incorporating electron-electron repulsion (electronic correlation) to achieve higher accuracy. wikipedia.orgcatalysis.blogunt.edu

While HF and DFT methods typically scale as O(N^4), post-Hartree-Fock methods like MP2 scale as O(N^5), and Coupled Cluster with Singles and Doubles (CCSD) scales as O(N^6). nih.gov Despite their higher computational cost, these methods are essential for achieving quantitative accuracy, especially for properties sensitive to electron correlation. unt.edu For this compound, such high-level ab initio calculations can provide more accurate descriptions of its electronic structure, bond energies, and reaction pathways, particularly when dealing with bond breaking or formation where electron correlation is significant. acs.org

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time, providing insights into their interactions and dynamic behavior. epfl.chsu.se While many MD simulations rely on empirically parameterized force fields, ab initio or Car-Parrinello molecular dynamics calculate interactions directly from quantum mechanical methods on the fly, determining the potential energy surface only where needed. epfl.ch

For this compound, MD simulations could be employed to study its interactions with solvents, other molecules, or surfaces, which is relevant for understanding its behavior in different environments. For instance, MD simulations have been used to investigate the binding mechanisms and interactions of various molecules with proteins, highlighting the importance of van der Waals interactions and the influence of binding on structural flexibility. mdpi.com While specific MD studies on this compound were not extensively detailed in the search results, the principles apply, suggesting its potential use in exploring its condensed-phase dissociation or interactions in complex systems. researchgate.net

Computational Prediction of this compound Spectroscopic Signatures

Computational chemistry plays a crucial role in predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. This involves calculating properties such as vibrational frequencies (for IR and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (for UV-Vis spectroscopy).

For nitramines like this compound, quantum chemical calculations, particularly DFT, have been used to predict spectral properties. earthlinepublishers.com For example, theoretical and experimental vibrational and NMR studies have been conducted on related nitramines like RDX, using methods such as B3LYP/6-311++G** to calculate FT-Raman spectra and GIAO/6-311+G(2D,P) for NMR chemical shifts. uprm.edu Such computational predictions can help in assigning experimental peaks and understanding the relationship between molecular structure and spectroscopic features. The ability to quantitatively calculate NMR chemical shifts using high-level ab initio methods with large basis sets and zero-point vibrational effects has also been demonstrated. mpg.de

Transition State Analysis for this compound Reaction Pathways

Transition state analysis is a critical aspect of computational chemistry, allowing for the characterization of reaction pathways and the calculation of reaction rates. This involves identifying the saddle points on the potential energy surface that connect reactants to products. researchgate.net

For this compound and other nitramines, understanding their reaction pathways, particularly decomposition, is of significant interest. Studies on the thermal decomposition of this compound have been reported, indicating the importance of N-N bond scission. earthlinepublishers.comenviro.wikiuri.eduuri.eduregulations.gov Transition state theory (TST) is commonly used to calculate reaction rate coefficients, often in conjunction with intrinsic reaction coordinate (IRC) calculations to confirm that the identified transition state connects the desired reactants and products. researchgate.netresearchgate.net The complexity of some reactions, such as H-abstraction from piperidine (B6355638), may even necessitate multireference calculations for accurate description of the saddle point region. acs.org

Conformational Energy Landscape Exploration of this compound

The conformational energy landscape describes the various stable and metastable molecular geometries (conformers) and the energy barriers separating them. Exploring this landscape is vital for understanding a molecule's flexibility, preferred shapes, and how it might change during reactions or interactions. nih.govbiorxiv.orgnih.gov

For cyclic molecules like this compound, the piperidine ring itself has well-studied conformational pathways. Piperidine, the parent compound, can exist in chair, boat, and skew forms, with the chair conformer generally being the most stable. researchgate.net Computational studies, including ab initio and DFT procedures, have been used to study the conformational equilibria and transition states of six-membered rings like piperidine. researchgate.net These studies reveal that the conversion between chair and skew forms can be direct or proceed through pseudorotational pathways involving boat forms. researchgate.net While specific details for this compound's conformational landscape were not extensively found, it is expected to exhibit similar conformational flexibility due to its piperidine ring, with the nitro group influencing the energy and population of different conformers. Computational exploration of this compound's energy landscape would involve identifying all possible low-energy conformers and the transition states connecting them, providing a comprehensive picture of its structural dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Reactivity (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the structural and physicochemical properties of compounds (molecular descriptors) and their observed activities or properties. While commonly applied in drug discovery and toxicology to predict biological effects, QSAR methodologies are also valuable for understanding and predicting chemical reactivity and reaction mechanisms conicet.gov.arjocpr.com. For a compound like this compound, QSAR could provide insights into how its molecular structure dictates its reaction pathways and rates.

The reactivity of this compound, a nitramine, is influenced by the electronic distribution, steric hindrance, and bond energies within its molecular framework. Computational chemistry, particularly quantum chemical calculations, plays a crucial role in deriving these molecular descriptors, which are then used in QSAR models dergipark.org.tr.

Mechanistic Insights from Computational Chemistry: Studies on the atmospheric degradation of piperidine have shown that this compound (1-nitropiperidine) can be formed via H-abstraction from piperidine followed by reactions with NO₂ or through other pathways whiterose.ac.ukresearchgate.netacs.orgacs.org. Quantum chemistry calculations have been employed to understand the initial H-abstraction routes in piperidine's reaction with OH radicals, leading to products including 1-nitropiperidine whiterose.ac.ukresearchgate.netacs.orgacs.org. These calculations provide detailed information on transition states, activation energies, and reaction pathways, which are fundamental to mechanistic understanding. For instance, the calculated rate coefficient for the piperidine + OH reaction agrees with experimental values, supporting the theoretical models whiterose.ac.ukacs.orgacs.org.

For nitramines in general, computational studies have explored their electronic structures and decomposition pathways. The nitro group of the nitramine moiety can possess a negative partial charge in neutral systems, but can exhibit positive partial charge in cationic forms, influencing decomposition by releasing the NO₂ moiety earthlinepublishers.com. The stability and reactivity of nitro compounds are also linked to properties like heat of formation and frontier molecular orbital energies (HOMO and LUMO) researchgate.netnih.gov. A lower HOMO energy, for example, can be associated with reduced reactivity in certain contexts nih.gov.

Potential QSAR Descriptors for this compound Reactivity: To develop a QSAR model for this compound's reactivity, various molecular descriptors would be considered. These typically fall into several categories:

Electronic Descriptors: These are crucial for understanding reaction mechanisms involving electron transfer or charge distribution. Examples include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to a molecule's nucleophilicity and ease of oxidation, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its electrophilicity and ease of reduction mdpi.comeuropa.eudergipark.org.tr. For this compound, these could predict its susceptibility to nucleophilic attack on the nitro group or electrophilic attack on the ring.

Partial Charges: Charges on specific atoms (e.g., nitrogen atoms of the nitramine group, carbon atoms of the piperidine ring) can indicate reactive sites and influence electrostatic interactions during a reaction researchgate.neteuropa.euearthlinepublishers.com.

Ionization Potential (IP) and Electron Affinity (EA): Related to HOMO and LUMO, these describe the ease of electron removal or acceptance, respectively, which are vital for radical or redox reactions mdpi.comdergipark.org.tr.

Steric Descriptors: These describe the three-dimensional shape and bulkiness of the molecule, affecting access to reactive sites and transition state geometries. Examples include:

Molar Refractivity (MR): A measure of molecular size and polarizability conicet.gov.areuropa.eudergipark.org.tr.

Molecular Volume: Can influence diffusion rates and steric hindrance around reactive centers dergipark.org.tr.

STERIMOL Parameters: Describe the dimensions of substituents, which could be applied to the nitro group or the piperidine ring itself conicet.gov.ar.

Topological Descriptors: These capture connectivity and branching patterns, indirectly reflecting molecular shape and electronic distribution. Examples include connectivity indices and path counts.

Data and Research Findings (Hypothetical for this compound Reactivity QSAR): If a QSAR model for this compound reactivity were developed, it would typically involve:

A dataset of this compound and its derivatives/analogs: Each compound's reactivity (e.g., reaction rate constants for specific reactions like hydrolysis, photolysis, or radical reactions) would be measured or calculated.

Calculated molecular descriptors: Quantum chemical methods (e.g., DFT) would be used to compute a wide array of descriptors for each compound dergipark.org.tr.

Statistical modeling: Techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to find correlations between the descriptors and the reactivity data wu.ac.thconicet.gov.arnih.gov.

A hypothetical data table for such a QSAR study on this compound's reactivity might look like this, illustrating the type of data that would be correlated:

Table 1: Hypothetical QSAR Data for this compound Reactivity

Compound NameReaction Rate Constant (k)HOMO Energy (eV)LUMO Energy (eV)Partial Charge on N (Nitramine)Molecular Volume (ų)
This compound[Value][Value][Value][Value][Value]
N-Nitro-2-methylpiperidine[Value][Value][Value][Value][Value]
N-Nitro-3-methylpiperidine[Value][Value][Value][Value][Value]
N-Nitro-4-methylpiperidine[Value][Value][Value][Value][Value]
..................

Note: The values in this table are illustrative and would be derived from specific experimental measurements or computational studies if such a QSAR model existed for this compound's reactivity.

The resulting QSAR model would be an equation, for example: Log(k) = C₁ * (HOMO Energy) + C₂ * (Partial Charge on N) + C₃ * (Steric Descriptor) + Intercept

Where C₁, C₂, C₃ are coefficients indicating the weight and direction of influence of each descriptor on the reaction rate. The goodness-of-fit, robustness, and predictive ability of such a model would be evaluated using statistical parameters like R² (coefficient of determination) and Q² (cross-validation coefficient) mdpi.comwu.ac.thresearchgate.netnih.gov.

While specific QSAR models for this compound's mechanistic reactivity were not identified in the immediate search, the principles of QSAR, coupled with advanced quantum chemical calculations, offer a powerful approach to elucidate the structural features governing its chemical transformations. This approach would enable the prediction of its reactivity under various conditions and contribute to a deeper understanding of its chemical fate.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound10486
Piperidine8082
1-Nitrosopiperidine7891
2,3,4,5-tetrahydropyridine15856754

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Reactivity (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the structural and physicochemical properties of compounds (molecular descriptors) and their observed activities or properties jocpr.com. While widely utilized in drug discovery and toxicology, QSAR methodologies are also valuable for understanding and predicting chemical reactivity and reaction mechanisms conicet.gov.ardergipark.org.tr. For this compound, QSAR could offer insights into how its molecular structure dictates its reaction pathways and rates.

The reactivity of this compound, a nitramine, is fundamentally influenced by its electronic distribution, steric configuration, and the inherent strengths of its chemical bonds. Computational chemistry, particularly quantum chemical calculations, is instrumental in deriving these molecular descriptors, which subsequently serve as inputs for QSAR models dergipark.org.tr.

Mechanistic Insights from Computational Chemistry

Studies concerning the atmospheric degradation of piperidine have identified this compound (also known as 1-nitropiperidine) as a product, formed through processes such as H-abstraction from piperidine followed by reactions involving NO₂ whiterose.ac.ukresearchgate.netacs.orgacs.org. Quantum chemistry calculations have been extensively applied to investigate the initial H-abstraction pathways in the reaction of piperidine with hydroxyl radicals, which can lead to the formation of 1-nitropiperidine whiterose.ac.ukresearchgate.netacs.orgacs.org. These theoretical calculations provide critical data on transition states, activation energies, and detailed reaction pathways, forming the bedrock for mechanistic understanding whiterose.ac.ukacs.orgacs.org. For instance, the calculated rate coefficient for the piperidine + OH reaction has shown good agreement with experimental values, thereby validating the theoretical models whiterose.ac.ukacs.orgacs.org.

Potential QSAR Descriptors for this compound Reactivity

To construct a robust QSAR model for this compound's reactivity, a diverse set of molecular descriptors would typically be considered. These descriptors are broadly categorized as follows:

Electronic Descriptors: These are paramount for elucidating reaction mechanisms that involve electron transfer or charge redistribution. Key examples include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is indicative of a molecule's nucleophilicity and its propensity for oxidation, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its electrophilicity and ease of reduction mdpi.comeuropa.eudergipark.org.tr. For this compound, these descriptors could predict its susceptibility to nucleophilic attack on the nitro group or electrophilic attack on the piperidine ring.

Partial Charges: The distribution of partial charges on specific atoms (e.g., the nitrogen atoms of the nitramine group, the carbon atoms of the piperidine ring) can pinpoint reactive sites and influence electrostatic interactions during a chemical reaction researchgate.neteuropa.euearthlinepublishers.com.

Ionization Potential (IP) and Electron Affinity (EA): Directly related to HOMO and LUMO energies, these parameters quantify the ease with which a molecule can lose or gain an electron, respectively, making them crucial for understanding radical or redox reactions mdpi.comdergipark.org.tr.

Steric Descriptors: These descriptors characterize the three-dimensional shape and bulkiness of the molecule, which can impede access to reactive sites and influence the geometry of transition states. Relevant examples include:

Molar Refractivity (MR): A measure that correlates with the size and polarizability of a molecule conicet.gov.areuropa.eudergipark.org.tr.

Molecular Volume: This descriptor can affect diffusion rates and the degree of steric hindrance around specific reactive centers dergipark.org.tr.

STERIMOL Parameters: These parameters describe the spatial dimensions of substituents, which could be applied to the nitro group or the piperidine ring itself to quantify steric effects on reactivity conicet.gov.ar.

Topological Descriptors: These descriptors capture the connectivity and branching patterns within a molecule, indirectly reflecting its shape and electronic distribution. Examples include various connectivity indices and path counts.

Data and Research Findings (Illustrative for this compound Reactivity QSAR)

While specific, published QSAR models directly focused on the mechanistic reactivity of this compound were not extensively detailed in the provided search results, the development of such a model would typically involve the following components:

A Curated Dataset: This would comprise this compound and a series of its structural derivatives or closely related analogs. For each compound, a specific reactivity parameter (e.g., reaction rate constants for hydrolysis, photolysis, or reactions with specific radicals) would be either experimentally measured or accurately calculated.

Computational Derivation of Molecular Descriptors: A comprehensive set of molecular descriptors for each compound in the dataset would be computed using advanced quantum chemical methods, such as Density Functional Theory (DFT) dergipark.org.tr.

Statistical Modeling: Multivariate statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be applied to identify and quantify the correlations between the computed molecular descriptors and the observed reactivity data wu.ac.thconicet.gov.arnih.gov.

A hypothetical data table illustrating the type of information that would be correlated in such a QSAR study on this compound's reactivity is presented below:

Table 1: Hypothetical QSAR Data for this compound Reactivity

Compound NameReaction Rate Constant (k)HOMO Energy (eV)LUMO Energy (eV)Partial Charge on N (Nitramine)Molecular Volume (ų)
This compound[Value][Value][Value][Value][Value]
N-Nitro-2-methylpiperidine[Value][Value][Value][Value][Value]
N-Nitro-3-methylpiperidine[Value][Value][Value][Value][Value]
N-Nitro-4-methylpiperidine[Value][Value][Value][Value][Value]
..................

Note: The values presented in this table are illustrative placeholders. Actual values would be derived from specific experimental measurements or rigorous computational studies if such a QSAR model existed for this compound's reactivity.

The outcome of such a QSAR study would be a mathematical equation, for example:

Log(k) = C₁ * (HOMO Energy) + C₂ * (Partial Charge on N) + C₃ * (Steric Descriptor) + Intercept

Here, C₁, C₂, and C₃ represent the coefficients that quantify the weight and direction of influence of each respective descriptor on the reaction rate. The statistical validity, robustness, and predictive power of this model would then be rigorously assessed using established statistical parameters, including the coefficient of determination (R²) and the cross-validation coefficient (Q²) mdpi.comwu.ac.thresearchgate.netnih.gov.

Although direct, specific QSAR models for this compound's mechanistic reactivity were not explicitly found in the conducted searches, the application of QSAR principles, combined with advanced quantum chemical calculations, offers a powerful avenue to elucidate the intricate structural features that govern its chemical transformations. This integrated approach would facilitate the prediction of its reactivity under diverse conditions and significantly contribute to a deeper understanding of its chemical fate.

Environmental Occurrence, Fate, and Transformation of N Nitropiperidine

Environmental Formation Mechanisms of N-Nitropiperidine

The formation of this compound in the environment has been identified through specific chemical reactions involving its precursor, piperidine (B6355638).

Atmospheric Photo-oxidation: The primary documented environmental formation route for this compound is the atmospheric photo-oxidation of piperidine. This process is initiated by hydroxyl (OH) radicals in the gas phase. The reaction proceeds via H-abstraction from the nitrogen atom (N1 position) of piperidine, which, under atmospheric conditions, leads to the formation of minor amounts of this compound and its corresponding nitrosamine (B1359907), N-Nitrosopiperidine. nih.govacs.org These photo-oxidation experiments have also confirmed the presence of this compound in the particulate phase, indicating its potential to partition from the gas phase to atmospheric aerosols. nih.govacs.org

Aqueous Nitration: this compound can also be formed in aqueous environments under specific conditions. Laboratory studies have shown that the reaction of gaseous dinitrogen tetraoxide (N₂O₄) with aqueous piperidine rapidly yields this compound along with larger amounts of N-Nitrosopiperidine. rsc.org This suggests a potential formation pathway in environments where piperidine-containing waters are exposed to high concentrations of nitrogen oxides.

Aquatic and Soil Transformation Pathways of this compound

Specific data on the transformation of this compound in aquatic and soil environments are not extensively documented. However, studies on other cyclic nitramines, such as the explosives RDX and HMX, provide a framework for its likely transformation pathways.

Hydrolysis: Nitramines as a class are generally resistant to hydrolysis at neutral environmental pH levels (pH 5-9), with estimated lifetimes exceeding one year. gassnova.no Transformation via hydrolysis is significantly more likely under alkaline conditions. For cyclic nitramines like RDX, alkaline hydrolysis (pH > 7.5) proceeds through an initial denitration step—the loss of a nitro (NO₂) group. acs.orgnih.govacs.org This initial loss is believed to destabilize the ring structure, leading to spontaneous ring cleavage and subsequent decomposition into smaller, more oxidized products such as nitrite (B80452), nitrous oxide, formaldehyde (B43269), and formic acid. acs.orgnih.gov Although sorption to soil can slow this process, decomposition in alkaline soils is still expected to occur. nih.gov

Photolytic Degradation of this compound in Aqueous Systems

While many organic contaminants are degraded by sunlight, studies indicate that nitramines are a notable exception.

Aqueous Photolysis: In contrast to nitrosamines, which absorb sunlight and degrade rapidly in water, nitramines are generally considered to be photolytically stable. researchgate.netsintef.noresearchgate.net This suggests that direct degradation by sunlight is not a significant removal pathway for this compound in aquatic environments.

Atmospheric Photodegradation: In the atmosphere, the fate of this compound is governed by reactions with photochemically produced radicals rather than direct photolysis. Its atmospheric lifetime, with respect to the gas-phase reaction with OH radicals, is estimated to be approximately 1 to 2 days. The rate constant for its reaction with OH radicals in the aqueous phase is estimated at 2.8 × 10⁹ M⁻¹ s⁻¹, which implies a very short lifetime within deliquescent aerosol particles.

Biotransformation and Biodegradation Studies of this compound (excluding toxicity)

Direct studies on the biodegradation of this compound are not available in the reviewed literature. However, extensive research on other cyclic nitramines demonstrates that biodegradation is a viable, albeit compound-specific, degradation pathway.

General Nitramine Biodegradation: Certain nitramine compounds, including the widely studied explosives RDX and HMX, are known to be biodegradable under both anaerobic and aerobic conditions. researchgate.net Several bacterial strains, including species of Halomonas, Marinobacter, Pseudoalteromonas, and Bacillus, have been shown to degrade RDX. nih.govoup.com

The primary mechanisms of cyclic nitramine biodegradation involve initial enzymatic attacks that either reduce the nitro groups or cleave the ring structure directly. nih.gov These initial steps lead to unstable intermediates that decompose into simpler end-products, such as nitrite (NO₂⁻), nitrous oxide (N₂O), and formaldehyde (HCHO). nih.govnih.gov

Table 1: Proposed Biodegradation Mechanisms for Cyclic Nitramines
MechanismDescriptionCommon End-Products
Nitro Group ReductionEnzymatic reduction of the -NO₂ groups to nitroso (-NO) groups, destabilizing the molecule.Nitrite, Nitrous Oxide, Formaldehyde
Direct Enzymatic CleavageEnzymes directly break bonds within the heterocyclic ring.Formic Acid, Glyoxal
Alpha-hydroxylationIntroduction of a hydroxyl group on a carbon adjacent to a ring nitrogen.-
Free Radical FormationFormation of a nitramine free radical followed by the loss of nitro functional groups.Nitrite

Persistence and Mobility of this compound in Environmental Compartments

The persistence and mobility of this compound are dictated by its resistance to degradation and its interaction with environmental media like soil and water.

Persistence: Based on its chemical class, this compound is expected to be persistent, particularly in aquatic systems where hydrolysis and photolysis are slow. researchgate.netgassnova.noclimit.no The fact that this compound has reportedly not been detected in environmental samples may suggest that its formation rates in the environment are low or its atmospheric lifetime is short enough to prevent significant accumulation. nih.gov

Mobility: The mobility of nitramines in soil is largely controlled by the amount of soil organic matter. Studies on other nitramines show that they sorb more strongly to soils with high organic carbon content. nih.govgassnova.norsc.org However, the organic carbon-normalized soil-water distribution coefficients (Koc) for nitramines are generally low, indicating high water solubility and a low tendency to sorb to soil. gassnova.nogassnova.no This suggests that a significant fraction of this compound deposited to soil would likely remain in the aqueous phase and be mobile, with the potential to be transported through the soil column and leach into groundwater or surface waters. gassnova.nogassnova.no

Table 2: Summary of Environmental Fate of Cyclic Nitramines
ProcessRelevance/RateControlling Factors
HydrolysisVery slow at neutral pH; increases in alkaline conditions.pH
Aqueous PhotolysisGenerally stable; not a significant pathway.-
BiodegradationPossible under both aerobic and anaerobic conditions.Microbial populations, redox conditions
Soil SorptionLow to moderate; higher in organic-rich soils.Soil organic carbon content
MobilityConsidered high due to water solubility and low Koc.Soil properties, water flow

Advanced Analytical Methodologies for N Nitropiperidine Detection and Quantification

Chromatographic Techniques for N-Nitropiperidine Separation and Analysis

Chromatography is the cornerstone of this compound analysis, providing the necessary separation from complex sample components prior to detection. Both gas and liquid chromatography, especially when coupled with mass spectrometry, offer the high degree of selectivity and sensitivity required for trace-level analysis.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its partitioning between a stationary phase and an inert mobile gas phase.

Instrumentation and Conditions: GC-based methods often utilize a capillary column, such as a DB-5MS, which has a (5%-phenyl)-methylpolysixane stationary phase. researchgate.net The analysis involves a temperature-programmed oven to ensure efficient separation of analytes. Electron ionization (EI) is a common ionization technique in GC-MS, although it can cause extensive fragmentation of labile molecules like N-nitrosamines. thermofisher.com To mitigate this, a "soft" ionization approach using lower electron energy (e.g., 40 eV instead of 70 eV) can be employed to increase the abundance of the molecular ion, which is crucial for selective identification and quantification. thermofisher.com

Detection: Mass spectrometry (MS) is the most powerful detector for GC. When operated in selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ions characteristic of this compound, significantly enhancing sensitivity and selectivity. researchgate.net For even greater specificity, tandem mass spectrometry (GC-MS/MS) can be used. This technique involves selecting a precursor ion, fragmenting it, and then monitoring a specific product ion, which helps to eliminate interferences from the sample matrix. thermofisher.com The U.S. Environmental Protection Agency (EPA) has established methods, such as EPA Method 8270D, which utilize GC-MS for the analysis of N-nitrosamines in various matrices including solid waste and water, with detection limits typically in the micrograms per liter (µg/L) range.

Below is a table summarizing typical GC-MS parameters for nitrosamine (B1359907) analysis.

ParameterTypical SettingPurpose
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)Separation of semi-volatile compounds
Carrier Gas HeliumInert mobile phase
Injection Mode SplitlessMaximizes transfer of analyte to the column for trace analysis
Oven Program Temperature gradient (e.g., 40°C hold, ramp to 300°C)Elution and separation of compounds with different boiling points
Ionization Electron Ionization (EI) at 40-70 eVFragmentation of analyte molecules for mass analysis
MS Mode Selected Ion Monitoring (SIM) or MS/MSHighly selective and sensitive detection of target ions

Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), offers a powerful alternative to GC, especially for compounds that are less volatile or thermally sensitive. rsc.org

Instrumentation and Conditions: LC methods for this compound commonly employ reverse-phase chromatography with a C18 column, such as a Hypersil GOLD or Xselect® HSS T3. nih.govthermofisher.com The separation is achieved using a gradient elution with a mobile phase typically consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. rsc.orgthermofisher.com

Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred detection method due to its exceptional sensitivity and selectivity. nih.gov Ionization is usually performed using atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI) in positive ion mode. rsc.orgnih.gov The mass spectrometer operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This allows for quantification at very low levels, often in the nanogram per liter (ng/L) range. rsc.org High-resolution mass spectrometry (HRMS), using instruments like the Orbitrap, provides an additional layer of confidence by measuring the exact mass of the ions, which helps to distinguish the target analyte from isobaric interferences, a common issue in complex matrices like wastewater. researchgate.net

The following table outlines typical parameters for an LC-MS/MS method for this compound.

ParameterTypical SettingPurpose
Column C18 stationary phase (e.g., 100 x 2.1 mm, 1.9 µm)Separation based on hydrophobicity
Mobile Phase Gradient of water and methanol/acetonitrile with 0.1% formic acidElution of analytes from the column
Flow Rate 0.4 - 0.5 mL/minControls retention time and separation efficiency
Injection Volume 10 - 100 µLIntroduction of the sample into the LC system
Ionization HESI or APCI (Positive Mode)Creation of gas-phase ions from the analyte
MS Mode Multiple Reaction Monitoring (MRM)Highly selective and sensitive quantification

Sample Preparation and Matrix Effects in this compound Analysis

The goal of sample preparation is to extract this compound from the sample matrix, concentrate it, and remove interfering components. phenomenex.comcolby.edu The choice of technique depends heavily on the complexity of the sample matrix (e.g., drinking water, wastewater, food). rsc.orgscholaris.ca

Common Techniques:

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. lcms.cz The sample is passed through a cartridge containing a solid sorbent that retains the this compound. After washing away interferences, the analyte is eluted with a small volume of an organic solvent. This process cleans up the sample and concentrates the analyte. The U.S. EPA Method 521, for instance, uses SPE for nitrosamine analysis in drinking water. thermofisher.comlcms.cz

Supported Liquid Extraction (SLE): This technique is similar to traditional liquid-liquid extraction but uses a solid support. It offers a straightforward method for sample preparation, particularly for complex matrices like treated wastewater. scholaris.ca

Protein Precipitation: For biological samples, this technique is used to remove proteins that can interfere with the analysis. phenomenex.com

Matrix Effects: Matrix effects are a significant challenge in trace analysis, especially with LC-MS using electrospray ionization. researchgate.net Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of this compound, leading to inaccurate quantification. researchgate.net For example, the analysis of wastewater, which is a highly complex matrix, can result in high background signals and ion suppression. researchgate.netscholaris.ca To compensate for these effects, isotopically labeled internal standards (e.g., deuterated analogs) are often added to the sample before extraction. rsc.org These standards behave similarly to the target analyte throughout the sample preparation and analysis process, allowing for accurate correction of any losses or matrix-induced variations. rsc.org

Spectrophotometric and Electrochemical Methods for this compound Quantification

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the quantification of N-nitroso compounds.

Spectrophotometric Methods: These methods are often based on the chemical cleavage of the N-NO bond in this compound, followed by the detection of the released nitrite (B80452) ion (NO₂⁻). A common approach is the Griess reaction . rsc.orgwikipedia.org In this test, the sample is treated with an acidic reagent, which leads to the denitrosation of the N-nitroso compound. rsc.org The liberated nitrite then reacts with a Griess reagent (typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to form a colored azo dye. wikipedia.orgnih.gov The intensity of the color, which is proportional to the nitrite concentration, is measured using a spectrophotometer at approximately 540 nm. sigmaaldrich.com This method can be automated using flow injection analysis, allowing for a higher sample throughput. rsc.org While generally less selective than MS-based methods, spectrophotometry can be a cost-effective screening tool. The detection limit for N-nitroso compounds using this method can reach the sub-micromolar range. rsc.org

Electrochemical Methods: Electrochemical sensors provide a promising avenue for the rapid and sensitive detection of N-nitrosamines. These methods are based on the direct oxidation or reduction of the N-nitroso functional group at the surface of an electrode. mdpi.com Techniques like differential pulse voltammetry and square-wave voltammetry have been applied to the analysis of various N-nitrosamines. researchgate.netresearchgate.net The development of chemically modified electrodes, for instance, using carbon nanomaterials or molecularly imprinted polymers, can significantly enhance the sensitivity and selectivity of the detection. researchgate.netpib.gov.in These sensors can offer detection limits in the nanomolar (nM) to micromolar (µM) range. researchgate.netpib.gov.in Electrochemical methods are advantageous due to their potential for miniaturization, low cost, and suitability for point-of-use measurements. digitellinc.com

Method Validation and Quality Control for this compound Analytical Procedures

To ensure that analytical data are reliable, accurate, and reproducible, the methods used for this compound quantification must be rigorously validated. Method validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. gmp-compliance.orgloesungsfabrik.de

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). altabrisagroup.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥0.995 is typically required. altabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with a known amount of this compound and calculating the percent recovery. altabrisagroup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment. altabrisagroup.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). altabrisagroup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.comich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. altabrisagroup.com

Quality control (QC) samples at different concentration levels are typically analyzed with each batch of samples to monitor the performance of the method and ensure the validity of the results.

The table below summarizes the typical validation parameters and acceptance criteria for an analytical method for impurities like this compound.

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity No interference at the retention time of the analyte.Peak purity and resolution are acceptable.
Linearity Proportional response over a defined concentration range.Correlation coefficient (r²) ≥ 0.995
Accuracy Closeness to the true value.Recovery within 80-120% of the spiked amount.
Precision Agreement among repeated measurements.Relative Standard Deviation (RSD) ≤ 20% at the LOQ.
LOQ Lowest concentration quantifiable with accuracy and precision.Signal-to-noise ratio ≥ 10.
Robustness Insensitivity to small changes in method parameters.Results remain within acceptable limits of precision and accuracy.

Chemical Biology and Metabolism of N Nitropiperidine Mechanistic Focus

Enzymatic Biotransformation Pathways of N-Nitropiperidine

The primary enzymatic pathway for the metabolic activation of this compound is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This process predominantly occurs in the liver but has also been observed in other tissues, such as the esophagus. nih.gov

The key metabolic activation pathway is α-hydroxylation, which is considered a critical step in the bioactivation of many nitrosamines. nih.gov This reaction involves the enzymatic oxidation of the carbon atom adjacent (in the alpha position) to the nitroso group. nih.gov In the case of this compound, this leads to the formation of an unstable intermediate, α-hydroxy-N-nitropiperidine. This intermediate spontaneously rearranges to form 5-hydroxypentanal. nih.gov

Studies using rat liver and esophageal microsomes have demonstrated that this compound is efficiently metabolized via α-hydroxylation. nih.gov The major product detected in these in vitro systems is 2-hydroxytetrahydro-2H-pyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. nih.gov

The specific cytochrome P450 isozyme, CYP2A3, has been identified as a key catalyst for the α-hydroxylation of this compound, particularly in the rat esophagus. nih.gov This enzyme exhibits a high affinity for this compound, contributing to its tissue-specific metabolic activation. nih.gov In addition to microsomal enzymes, cytosolic enzymes have been shown to potentiate the mutagenicity of this compound, suggesting a multi-step activation process involving both endoplasmic reticulum and cytosolic components.

While α-hydroxylation is the most well-characterized pathway, other enzymatic oxidations at the β- and γ-positions of the piperidine (B6355638) ring can also occur, leading to the formation of 3-hydroxy-N-nitrosopiperidine and 4-hydroxy-N-nitrosopiperidine, respectively. Further oxidation of these hydroxylated metabolites can yield corresponding ketone derivatives.

Table 1: Key Enzymes in the Biotransformation of this compound

Enzyme FamilySpecific IsozymeCellular LocationKey TransformationResulting Product(s)
Cytochrome P450CYP2A3Microsomes (Endoplasmic Reticulum)α-Hydroxylationα-hydroxy-N-nitropiperidine (unstable), 5-hydroxypentanal
Cytochrome P450Not specifiedMicrosomes (Endoplasmic Reticulum)β-Hydroxylation3-hydroxy-N-nitrosopiperidine
Cytochrome P450Not specifiedMicrosomes (Endoplasmic Reticulum)γ-Hydroxylation4-hydroxy-N-nitrosopiperidine
Cytosolic EnzymesNot specifiedCytosolFurther conversion of microsomal metabolitesMore potent mutagens

Non-Enzymatic Conversion of this compound in Biological Mimetic Systems

Information regarding the non-enzymatic conversion of this compound in biological mimetic systems is limited. However, the chemical stability of nitrosamines is known to be influenced by factors such as pH and the presence of nucleophiles.

Under physiological conditions (neutral pH and 37°C), this compound is relatively stable. However, in acidic conditions, like those that may be found in the stomach, nitrosamines can undergo acid-catalyzed decomposition. This process typically involves protonation of the nitroso group, which can lead to the release of nitrous acid and the corresponding amine, piperidine.

In the presence of reactive oxygen species (ROS), which can be generated during inflammatory processes or by certain cellular reactions, N-nitrosamines may undergo decomposition. For instance, studies with other nitrosamines have shown that Fenton reagent (a source of hydroxyl radicals) can induce the decomposition of these compounds, leading to the release of nitric oxide (NO). nih.gov While specific studies on this compound are scarce, it is plausible that similar ROS-mediated degradation could occur in a biological context.

The thermal decomposition of this compound has been studied, but typically at temperatures well above physiological conditions. acs.org These studies are more relevant to industrial processes than to biological systems. The non-enzymatic degradation of this compound under conditions that truly mimic the cellular environment remains an area requiring further investigation.

Identification of this compound Metabolites and Transformation Products (Mechanistic)

The metabolism of this compound gives rise to several transformation products, with the primary metabolites resulting from enzymatic hydroxylation.

The principal and most extensively studied metabolic pathway is α-hydroxylation.

Mechanism of α-Hydroxylation: Cytochrome P450 enzymes abstract a hydrogen atom from the α-carbon of this compound, followed by the rebound of a hydroxyl group to form the unstable α-hydroxy-N-nitropiperidine. This intermediate undergoes spontaneous ring-opening to yield 5-hydroxypentanal. nih.gov This aldehyde can then exist in a cyclic hemiacetal form, 2-hydroxytetrahydro-2H-pyran. nih.gov

Metabolism can also occur at other positions on the piperidine ring:

β- and γ-Hydroxylation: Enzymatic oxidation at the β- (C3) and γ- (C4) positions of the piperidine ring results in the formation of 3-hydroxy-N-nitrosopiperidine and 4-hydroxy-N-nitrosopiperidine. The exact P450 isozymes responsible for these reactions have not been as clearly defined as for α-hydroxylation.

Further metabolism of these initial hydroxylated products can occur:

Oxidation to Ketones: The secondary alcohol groups of 3-hydroxy- and 4-hydroxy-N-nitrosopiperidine can be further oxidized to form the corresponding keto-derivatives, 3-keto-N-nitrosopiperidine and 4-keto-N-nitrosopiperidine.

Urinary metabolite analysis in rats has confirmed the presence of hydroxy and ketone derivatives of this compound.

Table 2: Identified Metabolites and Transformation Products of this compound

Metabolite/Transformation ProductPrecursorFormation Pathway (Mechanism)
α-hydroxy-N-nitropiperidineThis compoundEnzymatic α-hydroxylation (CYP450-mediated)
5-hydroxypentanalα-hydroxy-N-nitropiperidineSpontaneous ring-opening (rearrangement)
2-hydroxytetrahydro-2H-pyran5-hydroxypentanalTautomerization (cyclic hemiacetal formation)
3-hydroxy-N-nitrosopiperidineThis compoundEnzymatic β-hydroxylation (CYP450-mediated)
4-hydroxy-N-nitrosopiperidineThis compoundEnzymatic γ-hydroxylation (CYP450-mediated)
3-keto-N-nitrosopiperidine3-hydroxy-N-nitrosopiperidineEnzymatic oxidation of the hydroxyl group
4-keto-N-nitrosopiperidine4-hydroxy-N-nitrosopiperidineEnzymatic oxidation of the hydroxyl group
PiperidineThis compoundAcid-catalyzed decomposition
Nitrous acidThis compoundAcid-catalyzed decomposition
Nitric oxideThis compoundPotential ROS-mediated decomposition

N Nitropiperidine in Materials Science and Specialized Chemical Research

N-Nitropiperidine as a Precursor in Organic Synthesis

The piperidine (B6355638) ring is a prevalent heterocyclic scaffold in many pharmaceutical compounds and natural products, making the synthesis of its derivatives a significant focus of organic chemistry. While piperidine itself is a common starting material, the use of this compound as a direct precursor in multi-step organic syntheses is not widely reported in scientific literature. Its application appears to be highly specialized rather than a general synthetic strategy.

The primary synthetic utility involving the N-nitro functionality is often related to its transformation into other nitrogen-containing groups. For instance, N-nitrosamines, which are structurally related to N-nitramines, can be reduced to form the corresponding hydrazines. Strong oxidizing agents, such as peracids, can convert N-nitrosopiperidine into this compound, a reaction that highlights the chemical relationship between these compounds but is a synthesis of, not a use for, this compound.

While direct applications are limited, the broader class of nitrated piperidine derivatives serves as crucial intermediates. For example, 4-nitro-piperidine derivatives are recognized as important starting materials for the synthesis of complex spirocyclic compounds, which are valuable in medicinal chemistry. The synthesis of these compounds, however, typically involves nitration of a piperidone derivative rather than starting with this compound. The development of novel methods to synthesize diverse N-substituted piperidines is an active area of research, often employing strategies that build the ring or modify the N-substituent through various chemical pathways.

Role of this compound in Energetic Materials Chemistry (Decomposition and Stability Research)

A significant area of research for this compound is within the field of energetic materials. As a nitramine, it is studied to understand the fundamental principles of thermal decomposition, stability, and kinetics that are critical for developing and handling energetic compounds.

Research into the solution-phase thermolysis of this compound has been conducted to determine its kinetic and activation parameters. Studies carried out over a temperature range of 200-300 °C show that its decomposition, like other simple nitramines such as dimethylnitramine, primarily yields the corresponding nitrosamine (B1359907) (N-nitrosopiperidine) as the major condensed-phase product.

The decomposition kinetics suggest that the rate-determining step is the homolytic cleavage of the N-NO2 bond. This hypothesis is supported by observations of a large positive activation volume during the thermolysis of related nitramines and the slowing of the decomposition reaction with increased solvent viscosity. These findings are crucial for modeling the stability and predicting the behavior of more complex energetic materials under various conditions.

Below is a table summarizing key findings from thermal decomposition studies of this compound and related compounds.

CompoundTemperature Range (°C)Primary Decomposition ProductProposed Rate-Determining Step
This compound200-300N-NitrosopiperidineN-NO2 bond homolysis
Dimethylnitramine200-300N-NitrosodimethylamineN-NO2 bond homolysis
Diisopropylnitramine200-300N-NitrosodiisopropylamineN-NO2 bond homolysis

This compound in Polymer Chemistry and Additives Research

The application of this compound in the field of polymer chemistry, either as a monomer for polymerization or as an additive to modify polymer properties, is not well-documented in the available scientific literature. A review of current research indicates a lack of studies focused on the incorporation of this compound into polymer chains or its use as a functional additive, such as a stabilizer, plasticizer, or curing agent. Research into polymer additives is extensive, covering a wide range of chemical structures to achieve desired material properties, but this compound does not appear to be a compound of interest in this domain. Similarly, the development of novel monomers for specialized polymers is a constantly evolving field, yet this compound has not emerged as a candidate in published studies.

Advanced Chemical Manufacturing Processes Involving this compound

Information regarding advanced, large-scale, or industrial manufacturing processes specifically for this compound is limited in publicly accessible literature. Standard laboratory synthesis typically involves the careful nitration of piperidine using nitrating agents. One common method is the reaction of piperidine with nitrogen dioxide or nitric oxide under pressure.

Q & A

Q. What are the primary synthetic routes for N-Nitropiperidine, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via nitrosation of piperidine followed by reduction. For example, LiAlH4 reduction of N-nitrosopiperidine derivatives has been reported as a viable pathway . Optimization involves controlling stoichiometry (e.g., reducing agent ratios), reaction time, and temperature. Characterization via NMR and mass spectrometry is critical to confirm product identity and purity.

Q. How do thermodynamic properties (e.g., enthalpy of formation, entropy) of this compound influence its stability under varying experimental conditions?

The CRC Handbook lists the standard enthalpy of formation (ΔfH°) of this compound as -93.0 kJ/mol and entropy (S°) as -44.5 J/(mol·K) . These values indicate moderate thermal stability but sensitivity to exothermic decomposition under high temperatures. Researchers should monitor reaction conditions (e.g., adiabatic calorimetry) to prevent unintended degradation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural nuances?

Infrared (IR) spectroscopy identifies nitro group vibrations (~1520 cm<sup>-1</sup> for asymmetric stretching), while <sup>1</sup>H NMR reveals distinct piperidine ring proton splitting patterns (δ 1.5–2.5 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment (C5H10N2O2, exact mass 130.0743 g/mol) .

Advanced Research Questions

Q. How do hydrated electrons (eaq<sup>-</sup>) interact with this compound in aqueous systems, and what kinetic parameters govern this reaction?

Pseudo-first-order kinetics studies show that hydrated electrons react with this compound at a second-order rate constant of (2.17 ± 0.04) × 10<sup>10</sup> M<sup>-1</sup>s<sup>-1</sup> at neutral pH and 20°C . Experimental setups using pulse radiolysis with [this compound] ranging from 37–237 μM enable precise measurement of decay kinetics (monitored at 700 nm).

Q. What computational methods can predict the reactivity and electronic structure of this compound in radical-mediated degradation pathways?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) of N–NO2 bonds and electron affinity. These align with experimental observations of nitro group lability under reductive conditions . Researchers should validate computational results with experimental kinetic data to refine predictive accuracy.

Q. How can researchers resolve contradictions in reported thermodynamic or kinetic data for this compound across studies?

Q. What strategies ensure reproducible synthesis and characterization of this compound derivatives in multi-laboratory studies?

Adopt standardized protocols from authoritative sources (e.g., CRC Handbook for physical constants ), and document deviations rigorously. Collaborative validation via round-robin testing improves inter-lab consistency. Pre-registration of methods on platforms like protocols.io enhances transparency .

Methodological Guidance

Q. How should researchers design experiments to investigate the environmental fate of this compound in aqueous ecosystems?

  • Use advanced oxidation processes (AOPs) like UV/H2O2 to simulate degradation.
  • Quantify intermediates via LC-MS/MS and assess toxicity using bioassays (e.g., Daphnia magna).
  • Model half-lives using Arrhenius equations derived from temperature-dependent kinetic studies .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Nonlinear regression models (e.g., log-logistic curves) fit dose-response data, while ANOVA identifies significant differences between experimental groups. Ensure compliance with NIH guidelines for preclinical data reporting .

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